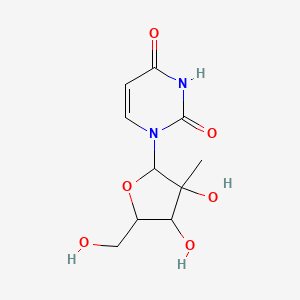

2'-C-methyluridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La 2’-C-metiluridina es un nucleósido modificado, específicamente una forma modificada de uridina, uno de los bloques de construcción del ARN. En la estructura de la 2’-C-metiluridina, se agrega un grupo metilo en la posición 2’ del carbono del azúcar ribosa en el nucleósido . Las modificaciones a los nucleósidos, como la 2’-C-metiluridina, son comunes en la química de los ácidos nucleicos y la investigación biológica. Estas modificaciones pueden afectar la estabilidad, la afinidad de unión y otras propiedades de las moléculas de ARN .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2’-C-metiluridina implica la metilación selectiva del grupo 2’-hidroxilo de la ribosa en uridina. Esto se puede lograr mediante reacciones con agentes metilantes como el diazometano u otros reactivos metilantes . Por ejemplo, un método implica el uso de una mezcla anomérica del azúcar protegido y metilado con tetracloruro de estaño bajo atmósfera de argón .

Métodos de producción industrial: Para la producción industrial, la síntesis de 2’-C-metiluridina se puede escalar optimizando las condiciones de reacción y los procesos de purificación. Un enfoque implica el uso de diclorometano como solvente, seguido de enfriamiento para producir un derivado ceto cristalino, un intermedio en la síntesis de 2’-C-metiluridina, en altos rendimientos .

Análisis De Reacciones Químicas

Tipos de reacciones: La 2’-C-metiluridina experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. La introducción de un grupo metilo en la posición 2’ del carbono puede influir en la conformación e interacciones del nucleósido dentro de las moléculas de ARN .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de 2’-C-metiluridina incluyen agentes metilantes como el diazometano y el tetracloruro de estaño . Las condiciones de reacción a menudo implican una atmósfera inerte, como el argón, y solventes específicos como el diclorometano .

Productos principales formados: Los productos principales formados a partir de las reacciones de 2’-C-metiluridina dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la metilación del grupo 2’-hidroxilo da como resultado la formación de la propia 2’-C-metiluridina .

Aplicaciones Científicas De Investigación

Hepatitis C Virus (HCV) Treatment

One of the primary applications of 2'-C-methyluridine is in the synthesis of antiviral drugs targeting hepatitis C virus. It serves as a key intermediate in the production of nucleoside analogs that inhibit HCV replication.

- Sofosbuvir : This drug, a prodrug of 2'-β-methyl-2'-α-fluorouridine, is an example of how this compound derivatives can be utilized to treat chronic HCV infections. Sofosbuvir has shown high efficacy and has been approved by both the FDA and European regulatory agencies for clinical use .

- Mechanism of Action : The incorporation of this compound into nucleoside analogs disrupts RNA chain elongation by acting as a competitive inhibitor for the HCV RNA-dependent RNA polymerase, providing selectivity over host enzymes .

Anti-Leukemia Applications

Recent studies have indicated that this compound also plays a role in developing treatments for leukemia. Its structural similarity to natural nucleosides allows it to interfere with nucleic acid metabolism, which is crucial in cancer cell proliferation .

- Nucleoside Analog Development : Modified nucleosides derived from this compound have been investigated for their potential to inhibit leukemia cell growth by disrupting the synthesis of essential nucleic acids .

siRNA Modifications

The incorporation of this compound into small interfering RNA (siRNA) constructs has been shown to enhance their stability and efficacy.

- Case Study : A study demonstrated that substituting thymidine with (2'S)- or (2'R)-2'-deoxy-2'-C-methyluridine in siRNA duplexes significantly reduced the IC50 values against target genes, indicating improved potency .

- Selectivity and Activity : Modifications at specific positions within the siRNA structure were found to enhance selectivity and on/off activity, showcasing the potential for tailored therapeutic applications .

Sugar Conformation Impact

The sugar conformation of this compound plays a critical role in its biological activity. The methyl substitution influences the spatial arrangement of the sugar moiety, affecting how these compounds interact with target enzymes.

- Stability Studies : Research indicates that sugar-alkylated nucleosides like this compound maintain a stable C3' endo conformation, which is favorable for RNA interactions and enhances resistance to enzymatic degradation .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Antiviral | Hepatitis C Treatment | Key intermediate for sofosbuvir synthesis |

| Inhibits HCV RNA-dependent RNA polymerase | ||

| Cancer Treatment | Anti-leukemia drugs | Disrupts nucleic acid synthesis |

| Oligonucleotide Therapy | siRNA modifications | Enhances stability and potency |

Mecanismo De Acción

El mecanismo de acción de la 2’-C-metiluridina implica su incorporación a las moléculas de ARN, donde puede influir en la conformación e interacciones del nucleósido dentro del ARN . En el caso de sus propiedades antivirales, la 2’-C-metiluridina puede inhibir la elongación de la cadena de ARN viral y la actividad de la ARN polimerasa ARN-dependiente viral, bloqueando la replicación viral .

Comparación Con Compuestos Similares

La 2’-C-metiluridina es similar a otros nucleósidos modificados, como la 2’-desoxi-2’-C-metilcitidina y la 2’-desoxi-2’-fluoro-2’-C-metiluridina . Estos compuestos comparten similitudes estructurales pero difieren en sus modificaciones específicas y actividades biológicas. Por ejemplo, la 2’-desoxi-2’-C-metilcitidina se utiliza como agente antiviral, mientras que la 2’-desoxi-2’-fluoro-2’-C-metiluridina es un potente inhibidor de la ARN polimerasa ARN-dependiente del virus de la hepatitis C .

Propiedades

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-10(17)7(15)5(4-13)18-8(10)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKORJKMMVZAOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.